tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indoline-piperidine core with a tert-butoxycarbonyl (Boc) protective group and an amino substituent at position 7 of the indoline moiety. This structure is critical in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of bioactive molecules targeting kinases, receptors, or enzymes .
Properties
Molecular Formula |
C17H23N3O3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 7-amino-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10,18H2,1-3H3,(H,19,21) |
InChI Key |
AOCQSLGSWLNHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)N)NC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:
Dianion Alkylation and Cyclization: The synthesis begins with the preparation of ethyl 2-oxindoline-5-carboxylate. This intermediate undergoes dianion alkylation followed by cyclization to form the spirocyclic structure.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.
Chemical Reactions Analysis
tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a key building block in the synthesis of various biologically active molecules, including growth hormone secretagogues, neurokinin antagonists, and oxytocin antagonists.
Drug Discovery: Due to its unique structure, it is used in the development of new therapeutic agents targeting a wide range of receptors.
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind effectively to three-dimensional protein targets, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell cycle progression or modulation of neurotransmitter release .
Comparison with Similar Compounds
Substituent Variations and Structural Implications
The following table summarizes key analogues and their structural differences compared to the target compound:
Physicochemical Properties
- For example, the methyl derivative (logP ~2.5) is more lipophilic than the amino variant (estimated logP ~1.8) .
- Solubility: Amino and methoxy groups enhance aqueous solubility due to H-bonding capacity, whereas halogens and methyl groups reduce it .
Biological Activity
tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : [insert CAS number]
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.35 g/mol
Anticancer Properties
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activity. For example, isatin derivatives have shown promising results against various cancer cell lines, suggesting that the spiro[indoline] framework may contribute to anticancer efficacy.
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the G2/M phase.
- Inhibition of key signaling pathways involved in cell proliferation.
- Case Study :
Antimicrobial Activity
The biological activity of this compound may extend to antimicrobial effects. Compounds with similar structures have been reported to exhibit antibacterial and antifungal properties.
- Research Findings :
- Studies indicate that spiro compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
- Further research is needed to elucidate the specific antimicrobial mechanisms of this compound.
Neuroprotective Effects
The neuroprotective potential of spiro[indoline] derivatives has also been explored, particularly in models of neurodegenerative diseases.
-
Mechanisms :
- Reduction of oxidative stress.
- Modulation of neuroinflammatory responses.
- Case Study :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Wide distribution in tissues |
| Metabolism | Hepatic metabolism |
| Elimination Half-Life | Approximately 6 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
